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Compound of Interest

Compound Name: EC1169

Cat. No.: B12376209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial data for EC1169, a

prostate-specific membrane antigen (PSMA)-targeted small-molecule drug conjugate. The

information is compiled from abstracts presented at major scientific conferences and publicly

available clinical trial information.

Core Concept: EC1169 Mechanism of Action
EC1169 is a novel therapeutic agent designed to specifically target and eliminate cancer cells

that overexpress PSMA, a protein commonly found in abundance on the surface of prostate

cancer cells.[1] The drug consists of a PSMA-targeting ligand attached to the potent

microtubule inhibitor, tubulysin B hydrazide, via a cleavable linker.[1]

Once administered, EC1169 binds to PSMA on the cancer cell surface, leading to the

internalization of the drug-receptor complex.[1] Inside the cell, the linker is cleaved, releasing

tubulysin B. This potent cytotoxic agent then disrupts the polymerization of tubulin, a critical

component of microtubules.[1] The inhibition of microtubule formation leads to cell cycle arrest

in the G2/M phase and ultimately triggers apoptosis (programmed cell death) of the cancer cell.

[1]

Phase 1 Clinical Trial (NCT02202447)
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A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and preliminary

efficacy of EC1169 in patients with metastatic castration-resistant prostate cancer (mCRPC).[2]

[3][4] The study also explored the utility of a companion imaging agent, 99mTc-EC0652, to

identify patients with PSMA-positive tumors.[2]

Data Presentation
The following tables summarize the quantitative data gathered from the early results of the

Phase 1 trial.

Table 1: Patient Demographics and Baseline Characteristics

Characteristic Value Reference

Number of Patients (evaluable

for toxicity)
21 (initial cohort) [3]

Number of Patients (treated at

RP2D)
20 [2]

Number of Patients (later

cohort)
34 [4]

Median Age (initial cohort) 69.0 years (range: 53-82) [3]

Median Age (RP2D cohort) 69 years (range: 59-82) [2]

Median Age (later cohort) 70 years (range: 49-84) [4]

Patient Population

Metastatic Castration-

Resistant Prostate Cancer

(mCRPC)

[2][3][4]

Prior Treatments (Part A)

Progressed on abiraterone or

enzalutamide, and taxane-

treated

[2]

Cohorts (Part B)
Taxane-naïve and Taxane-

exposed
[2][4]

Table 2: Dosing and Administration
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Parameter Description Reference

Drug EC1169 [2][3][4]

Administration Intravenous (IV) bolus [2][4]

Dosing Schedule (Initial)

- Days 1, 3, 5, 8, 10, 12 (TIW)

every 21 days- Days 1, 8 (QW)

every 21 days

[1]

Dosing Schedule (Expansion) Days 1, 8 every 21 days [2][4]

Recommended Phase 2 Dose

(RP2D)
6.5 mg/m² [2][4]

Table 3: Safety and Tolerability (at RP2D)

Adverse Event (AE) Profile Finding Reference

Treatment-Related AEs
50% of patients reported at

least one
[2]

AE Severity Most were Grade 1 and 2 [2]

Grade 3 AEs

Thrombocytopenia, fatigue,

and constipation (1 patient

each)

[2]

Grade 4 AEs None reported [2]

Dose-Limiting Toxicities (DLTs) None occurred [2]

Dose Reductions Not required [2]

Table 4: Preliminary Efficacy Results
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Efficacy Measure Finding Reference

Partial Response (RECIST)

1 of 2 evaluable taxane-

exposed patients with soft

tissue disease (50%,

unconfirmed)

[2]

Stable Disease

- 3 patients for more than 4

cycles (initial report)- 6 of 12

evaluable taxane-exposed

patients at 9 weeks

[3][4]

PSA Response (≥50% decline)
Not observed in the initial

report
[3]

Tumor Localization

Imaging with 99mTc-EC0652

showed excellent disease

localization

[2][4]

Experimental Protocols
Study Design
The Phase 1 trial (NCT02202447) was a two-part, open-label, dose-escalation and cohort

expansion study.[2]

Part A (Dose Escalation): This part aimed to determine the maximum tolerated dose (MTD)

and the recommended Phase 2 dose (RP2D) of EC1169.[2] Patients with mCRPC who had

progressed after treatment with abiraterone or enzalutamide and a taxane-based

chemotherapy were eligible.[2]

Part B (Cohort Expansion): This part further evaluated the safety and preliminary efficacy of

EC1169 at the RP2D in two cohorts of patients with mCRPC: taxane-naïve and taxane-

exposed.[2]

Key Methodologies
Patient Selection: Patients were required to have histologically confirmed mCRPC with

evidence of disease progression.[1] All patients underwent a 99mTc-EC0652 SPECT scan
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prior to treatment to confirm PSMA expression in their tumors.[2][4]

Treatment Administration: EC1169 was administered as an intravenous bolus.[2] In the dose-

escalation phase, two schedules were initially explored: three times a week for two weeks

followed by one week off (TIW), and once a week for two weeks followed by one week off

(QW) in a 21-day cycle.[1] The QW schedule on days 1 and 8 of a 21-day cycle was selected

for the expansion phase.[2][4]

Endpoints: The primary endpoints were safety and tolerability, and the determination of the

MTD and RP2D.[1] Secondary endpoints included radiographic progression-free survival

(rPFS), overall survival (OS), and PSA response.[2][4]
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Caption: Mechanism of action of EC1169 from PSMA binding to apoptosis.

Experimental Workflow of the EC1169 Phase 1 Trial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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